1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol

Description

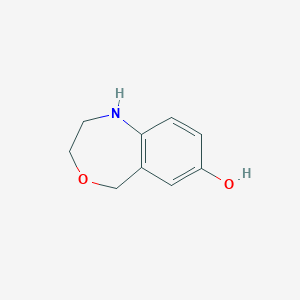

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-1-2-9-7(5-8)6-12-4-3-10-9/h1-2,5,10-11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLTSDVWWJRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(N1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies of the 1,2,3,5 Tetrahydro 4,1 Benzoxazepin 7 Ol Core

Modification of the Benzene (B151609) Ring: Focus on C-7 Functionalization

The phenolic hydroxyl group at the C-7 position of the 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol core is a prime site for chemical modification, offering a versatile handle for introducing a wide array of functional groups and thereby tuning the molecule's properties.

Strategies for Hydroxyl Group Transformation and Derivatization

The transformation of the C-7 hydroxyl group is a common and effective strategy for creating derivatives with altered polarity, hydrogen bonding capability, and metabolic stability. Key derivatization approaches include:

Alkylation: The phenolic hydroxyl group can be readily alkylated to form ethers. This is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. A variety of alkyl groups, including simple alkyl chains, substituted alkyls, and aralkyl groups, can be introduced. For instance, O-alkylation can be performed to introduce moieties that may enhance binding to specific biological targets.

Acylation: Ester derivatives are synthesized through the acylation of the C-7 hydroxyl group. This reaction is commonly carried out using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. The resulting esters can serve as prodrugs, which may be hydrolyzed in vivo to release the active phenolic compound.

The choice of alkylating or acylating agent allows for the systematic modification of the substituent at the C-7 position, enabling the exploration of structure-activity relationships (SAR).

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | Methoxy Ether |

| Acyl Chloride | Acetyl Chloride | Acetate Ester |

| Anhydride (B1165640) | Acetic Anhydride | Acetate Ester |

Introduction of Diverse Substituents on the Aromatic Moiety

Beyond direct modification of the hydroxyl group, the aromatic ring itself can be functionalized to introduce a variety of substituents. Electrophilic aromatic substitution reactions are a primary means to achieve this, with the hydroxyl group acting as a powerful ortho-, para-directing group.

Common electrophilic aromatic substitution reactions applicable to the 7-hydroxy-tetrahydro-4,1-benzoxazepine core include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. Halogen substituents can influence the electronic properties of the aromatic ring and provide sites for further functionalization through cross-coupling reactions.

Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group onto the aromatic ring. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group, providing another point for derivatization.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic ring, further expanding the chemical diversity of the derivatives.

The regioselectivity of these reactions is largely governed by the directing effect of the C-7 hydroxyl group and any other existing substituents on the aromatic ring.

Derivatization of the Tetrahydrooxazepine Ring System

The tetrahydrooxazepine ring offers additional sites for modification, primarily at the nitrogen atom and, to a lesser extent, at the carbon atoms within the seven-membered ring.

N-Substitution Strategies on the Nitrogen Atom

The secondary amine nitrogen atom within the tetrahydrooxazepine ring is a nucleophilic center that can be readily functionalized through various reactions:

N-Alkylation: Similar to the O-alkylation of the phenolic hydroxyl, the nitrogen atom can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This allows for the introduction of a wide range of substituents, which can significantly impact the compound's basicity, lipophilicity, and pharmacological profile.

N-Acylation: The nitrogen can be acylated with acyl chlorides or anhydrides to form amides. N-acylation can modulate the electronic properties of the nitrogen atom and introduce functionalities that can engage in specific interactions with biological targets.

| Reaction Type | Reagent | Functional Group Introduced |

| N-Alkylation | Benzyl Bromide | N-Benzyl |

| N-Acylation | Propionyl Chloride | N-Propionyl |

Modifications at the Carbon Atoms within the Oxazepine Ring

Functionalization of the carbon atoms within the tetrahydrooxazepine ring is generally more challenging than modifications at the nitrogen or the aromatic ring. However, specific strategies can be employed, often involving the synthesis of precursors with desired functionalities that are then cyclized to form the benzoxazepine core. For instance, the introduction of substituents at the C-2 or C-3 positions can be achieved by starting with appropriately substituted amino alcohols or epoxides in the synthetic sequence leading to the heterocyclic ring formation.

Impact of Substituent Electronic and Steric Properties on Derivatization Efficiency

The efficiency and outcome of derivatization reactions on the this compound core are significantly influenced by the electronic and steric properties of both the existing substituents and the incoming reagents.

Electronic Effects:

Electron-donating groups on the aromatic ring, such as the C-7 hydroxyl group, activate the ring towards electrophilic aromatic substitution, increasing the reaction rate. Conversely, electron-withdrawing groups deactivate the ring, making these reactions more difficult.

The nucleophilicity of the C-7 hydroxyl group and the nitrogen atom in the oxazepine ring is influenced by the electronic nature of the rest of the molecule. Electron-donating groups can enhance their nucleophilicity, facilitating O- and N-alkylation and acylation reactions.

Steric Effects:

Steric hindrance around a reaction site can significantly impede the approach of a reagent, thereby slowing down or preventing a reaction. For example, bulky substituents ortho to the C-7 hydroxyl group can hinder its derivatization.

The size and shape of the alkylating or acylating agent also play a crucial role. Bulky reagents may react more slowly or exhibit different regioselectivity compared to smaller reagents. For instance, in cases of competing N- and O-acylation, a bulky acylating agent might preferentially react at the less sterically hindered site.

A thorough understanding of these electronic and steric effects is essential for the rational design of synthetic routes to novel derivatives of the this compound scaffold, enabling the efficient and selective synthesis of compounds with desired properties.

Reaction Mechanisms and Mechanistic Investigations in Tetrahydrobenzoxazepine Chemistry

Elucidation of Key Cyclization Pathwaysresearchgate.netacs.org

The formation of the tetrahydrobenzoxazepine ring is a critical step in its synthesis, with various mechanistic pathways being explored. A primary route involves the intramolecular cyclization of a suitably functionalized linear precursor. One such pathway is an intramolecular aza-Michael addition. This reaction begins with the ring-opening of an activated aziridine (B145994) by a 2-hydroxyphenyl acrylate (B77674), which is followed by a palladium-catalyzed intramolecular C-N bond formation to yield the seven-membered ring.

Another sophisticated approach involves a one-pot multienzyme cascade reaction. acs.org This process can involve an initial ortho-hydroxylation of a phenolic moiety mediated by a tyrosinase enzyme, followed by a 1,6-Michael addition and a subsequent tandem intramolecular ring closure to form the benzoxazepine structure. acs.org Radical cyclizations also present a viable, though mechanistically distinct, pathway. For instance, a manganese(III)-mediated reaction can generate an α-keto radical that undergoes a 7-endo-trig cyclization to form the seven-membered ring system. nih.gov

| Cyclization Strategy | Key Mechanistic Steps | Catalyst/Reagent Example |

| Intramolecular Aza-Michael | 1. Nucleophilic ring-opening of aziridine. 2. Palladium-catalyzed intramolecular C-N bond formation. | Palladium catalyst |

| Multienzyme Cascade | 1. Tyrosinase-mediated ortho-hydroxylation. 2. 1,6-Michael addition. 3. Tandem intramolecular ring closure. | Lipase (B570770) M and Tyrosinase T |

| Radical Cyclization | 1. Formation of a radical intermediate. 2. 7-endo-trig cyclization onto a pendant group. | Mn(III) acetate |

Understanding Ring-Opening and Rearrangement Mechanismsnih.govresearchgate.net

While cyclization builds the tetrahydrobenzoxazepine core, ring-opening and rearrangement reactions are equally important for understanding its stability and potential transformations. The reverse of the cyclization process, ring-opening, can occur under specific conditions to cleave the heterocyclic ring.

Carbocation rearrangements represent a significant class of transformations that can alter the ring structure, often leading to ring expansion or contraction. youtube.comyoutube.com For example, a reaction involving a precursor with a carbocation adjacent to the ring could initiate an alkyl shift, expanding a smaller ring into the seven-membered benzoxazepine system. youtube.com The Tiffeneau-Demjanov rearrangement is a classic example of a ring expansion mechanism where a beta-amino alcohol is converted to a ketone with an expanded ring via a diazonium ion intermediate. While not directly applied to 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol in the literature, this mechanism provides a foundational understanding of how such seven-membered rings can be formed from smaller cyclic precursors. youtube.com

Analysis of Catalytic Cycles in Metal-Mediated Transformationsnih.gov

Metal-mediated reactions are pivotal in the synthesis of complex heterocyclic systems like tetrahydrobenzoxazepines. Understanding the catalytic cycle is essential for reaction optimization. Palladium-catalyzed cross-coupling and amination reactions are frequently employed.

A general catalytic cycle for a palladium-catalyzed intramolecular C-N bond formation (aza-Michael addition) can be described as follows:

Oxidative Addition: The active Pd(0) catalyst adds to an aryl halide or triflate precursor, forming a Pd(II) complex.

Ligand Exchange/Coordination: The nitrogen atom of the amine moiety coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed, releasing the cyclized benzoxazepine product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Similarly, rhodium catalysts can be used for carbonylative C-C bond activation, where a rhodacycle intermediate is formed and subsequently undergoes intramolecular functionalization and collapse to yield the final product and regenerate the rhodium catalyst. nih.gov

| Catalyst | Transformation Type | Key Intermediate |

| Palladium(0) | Intramolecular Aza-Michael | Pd(II)-aryl complex |

| Rhodium(I) | Carbonylative C-C Activation | Rhodacycle |

| Gold(I)/Magnesium | Orthogonal-Relay Catalysis | π-alkyne complex |

Solvent-Dependent Reaction Pathway Selectivityacs.orgyoutube.com

The choice of solvent can dramatically influence reaction outcomes by altering the energy profile of reaction pathways. researchgate.net Solvents can affect reaction rates and selectivity by solvating reactants, intermediates, and transition states to different extents. chemrxiv.org A solvent's polarity and dielectric constant are crucial factors; for instance, polar solvents may better stabilize charged transition states, accelerating certain reaction pathways. researchgate.netchemrxiv.org

In the synthesis of benzoxazepine derivatives, the selection of the solvent can be critical. For example, in enzyme-catalyzed reactions, a less polar, environmentally friendly solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) may be chosen to enhance lipase activity while still allowing the enzymatic cascade to proceed. acs.orgnih.gov The regioselectivity of reactions can also be governed by the solvent, where a change in solvent polarity can switch the preferred site of reaction from one atom to another. researchgate.net

Deuterium (B1214612) Exchange Experiments in Mechanistic Studiesresearchgate.net

Deuterium exchange experiments are a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps and the involvement of proton transfers. mdpi.com In this technique, a hydrogen atom at a specific position in a reactant is replaced with a deuterium atom. The effect of this substitution on the reaction rate (the kinetic isotope effect, or KIE) provides insight into the mechanism.

For the chemistry of tetrahydrobenzoxazepines, deuterium labeling could be used to:

Elucidate Cyclization: By deuterating a C-H or N-H bond involved in a proposed rate-determining cyclization step, one could measure the KIE. A significant KIE would support a mechanism where that bond is broken in the slowest step.

Probe Rearrangements: Tracking the position of a deuterium label throughout a rearrangement reaction can confirm the migration of specific atoms or groups.

Investigate Catalysis: In acid- or base-catalyzed processes, incubating the compound in a deuterated solvent (like D₂O) can reveal which protons are acidic and exchangeable, helping to map the catalytic pathway. mdpi.com

These isotopic labeling studies provide unambiguous evidence that is often difficult to obtain through other means, making them invaluable for detailed mechanistic investigations. mdpi.com

Spectroscopic and Computational Analysis of 1,2,3,5 Tetrahydro 4,1 Benzoxazepin 7 Ol and Its Analogs

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable in modern chemistry for the unambiguous determination of molecular structures. For a molecule like 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol, a combination of methods would be employed to confirm its constitution, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would be fundamental for confirming the connectivity of atoms, while advanced techniques like COSY, HSQC, HMBC, and NOESY would reveal detailed regiochemical and conformational information.

The seven-membered oxazepine ring is not planar and is expected to exist in a dynamic equilibrium of conformations, such as chair and boat forms. Variable temperature (VT) NMR studies on analogous systems, like N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, have shown that these seven-membered rings undergo chair-to-chair interconversions. mdpi.comclockss.org A similar dynamic behavior would be anticipated for this compound. At room temperature, the rate of this interconversion would likely be fast on the NMR timescale, resulting in averaged signals for the methylene (B1212753) protons of the seven-membered ring. Upon cooling, this process would slow down, leading to the decoalescence of these signals into distinct multiplets for the axial and equatorial protons, allowing for the determination of the energy barrier of this conformational inversion. mdpi.comclockss.org

The regiochemistry, specifically the substitution pattern on the benzene (B151609) ring, is readily confirmed by the coupling patterns of the aromatic protons in the ¹H NMR spectrum. For a 7-ol substituted pattern, one would expect to observe three aromatic protons with specific splitting patterns (e.g., a doublet, a singlet-like signal, and another doublet) dictated by their ortho, meta, and para relationships.

Two-dimensional NMR experiments are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, tracing the spin systems within the saturated portion of the oxazepine ring (e.g., H-2 to H-3, and H-3 to the N-H proton if coupling is observed).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close to each other, which is critical for determining the preferred conformation and the relative stereochemistry of substituents. For instance, in a chair-like conformation, NOEs between axial protons on different carbons of the seven-membered ring would be expected.

Below are interactive tables with expected ¹H and ¹³C NMR chemical shifts for this compound, based on general chemical shift principles and data from analogous structures. nih.govorientjchem.orgorganicchemistrydata.org

Interactive Table: Expected ¹H NMR Chemical Shifts (ppm)

| Proton | Expected Shift (ppm) | Multiplicity | Notes |

| H-2 | 3.0 - 3.5 | m | Methylene protons adjacent to nitrogen. |

| H-3 | 3.8 - 4.3 | m | Methylene protons adjacent to nitrogen and chiral center. |

| H-5 | 4.5 - 5.0 | m | Methylene protons adjacent to oxygen and benzene ring. |

| H-6 | ~6.7 | d | Aromatic proton ortho to the hydroxyl group. |

| H-8 | ~6.6 | d | Aromatic proton meta to the hydroxyl group. |

| H-9 | ~7.0 | d | Aromatic proton ortho to the ether linkage. |

| N-H | Variable | br s | Chemical shift is dependent on solvent and concentration. |

| O-H | Variable | br s | Phenolic proton, shift is dependent on solvent and concentration. |

Interactive Table: Expected ¹³C NMR Chemical Shifts (ppm)

| Carbon | Expected Shift (ppm) | Notes |

| C-2 | 45 - 55 | Aliphatic carbon adjacent to nitrogen. |

| C-3 | 50 - 60 | Aliphatic carbon adjacent to nitrogen. |

| C-5 | 70 - 80 | Aliphatic carbon adjacent to oxygen. |

| C-5a | 140 - 150 | Aromatic carbon ortho to oxygen. |

| C-6 | 115 - 120 | Aromatic carbon bearing the hydroxyl group. |

| C-7 | 150 - 160 | Aromatic carbon bearing the hydroxyl group. |

| C-8 | 110 - 115 | Aromatic carbon. |

| C-9 | 125 - 130 | Aromatic carbon. |

| C-9a | 130 - 140 | Aromatic carbon bridgehead. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.

For this compound (C₉H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ or a quasi-molecular ion such as [M+H]⁺ (in electrospray ionization, ESI) can be calculated. An experimental HRMS measurement that matches this calculated value within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for related benzoxazepine structures often involve cleavages alpha to the heteroatoms (oxygen and nitrogen) and ring-opening reactions. libretexts.orgrsc.org For the target molecule, one might expect fragmentation to involve the loss of small neutral molecules or radicals from the seven-membered ring, as well as cleavages characteristic of the substituted benzene ring.

Interactive Table: HRMS Data for Molecular Formula Validation

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₉H₁₁NO₂ | 165.07898 |

| [M+H]⁺ | C₉H₁₂NO₂⁺ | 166.08626 |

| [M+Na]⁺ | C₉H₁₁NNaO₂⁺ | 188.06819 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. specac.comvscht.czorgchemboulder.comlibretexts.org

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

N-H Stretching: A moderate absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretch of the secondary amine in the oxazepine ring.

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching in the tetrahydrooxazepine ring.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch would be expected in the 1200-1275 cm⁻¹ range. The C-O stretch from the phenolic hydroxyl group would also appear in this region.

C-N Stretching: The C-N stretching vibration of the amine would likely be observed in the 1020-1250 cm⁻¹ range.

These characteristic bands provide a quick and valuable "fingerprint" for the presence of the expected functional groups.

Interactive Table: Expected Characteristic IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol (B47542) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |

| Aromatic | C-H stretch | 3010 - 3100 | Moderate |

| Aliphatic | C-H stretch | 2850 - 2960 | Moderate to Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Moderate |

| Aryl-Alkyl Ether | C-O stretch | 1200 - 1275 | Strong |

| Amine | C-N stretch | 1020 - 1250 | Moderate |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise information on bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography would definitively establish the conformation of the seven-membered oxazepine ring in the crystal lattice. It would reveal whether it adopts a chair, boat, or twist-boat conformation, and provide detailed geometric parameters. For chiral analogs, this technique can also be used to determine the absolute configuration. The crystal packing, including intermolecular interactions like hydrogen bonding involving the hydroxyl and amine groups, would also be elucidated, providing insights into the solid-state behavior of the compound. mdpi.comnih.gov

While no crystal structure for the specific target compound is publicly available, studies on related benzoxazepines and benzazepines have confirmed the puckered nature of the seven-membered ring. mdpi.comnih.gov

Theoretical and Computational Chemistry Approaches

In conjunction with experimental methods, theoretical and computational chemistry provides powerful tools for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. jmaterenvironsci.commdpi.commdpi.com A DFT calculation for this compound would typically start with a geometry optimization to find the lowest energy conformation(s) of the molecule. This process can identify stable conformers, such as different chair and boat forms of the oxazepine ring, and calculate their relative energies.

Once the geometry is optimized, a variety of molecular properties can be calculated:

Vibrational Frequencies: DFT can predict the IR spectrum of the molecule. The calculated frequencies can be compared with the experimental IR spectrum to aid in the assignment of absorption bands.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which can then be converted into NMR chemical shifts. These predicted shifts can be compared with experimental data to support structural assignments.

Electronic Properties: DFT calculations provide information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap can provide an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying sites that are susceptible to electrophilic or nucleophilic attack.

For this compound, DFT calculations could be particularly useful for exploring the conformational landscape of the flexible seven-membered ring and for predicting its spectroscopic properties in the absence of extensive experimental data. Studies on analogous systems like dibenzoazepines have demonstrated the utility of DFT in accurately predicting their geometries. mdpi.comnih.gov

Interactive Table: Properties Obtainable from DFT Calculations

| Calculated Property | Information Gained |

| Optimized Geometry | Stable conformations (e.g., chair, boat), bond lengths, bond angles. |

| Relative Energies | The energy difference between different conformers. |

| Vibrational Frequencies | Predicted IR spectrum for comparison with experimental data. |

| NMR Shielding Tensors | Predicted ¹H and ¹³C NMR chemical shifts. |

| HOMO/LUMO Energies | Insights into electronic transitions and chemical reactivity. |

| Molecular Electrostatic Potential | Identification of electron-rich and electron-poor regions. |

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, intramolecular and intermolecular interactions, and the delocalization of electron density within a molecular system. researchgate.netnih.govwikipedia.org It transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and core orbitals, which align closely with the classical Lewis structure concept. wikipedia.orgwisc.edu This analysis provides a quantitative basis for understanding donor-acceptor interactions, which are crucial for molecular stability.

For this compound, an NBO analysis would elucidate the charge distribution across the molecule, highlighting the effects of the electronegative oxygen and nitrogen atoms. The analysis partitions the electron density into atomic charges, revealing the electrophilic and nucleophilic centers. stackexchange.com The oxygen atom of the hydroxyl group (O-H), the ether oxygen within the oxazepine ring, and the nitrogen atom are expected to possess significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms of the hydroxyl and amine groups, along with the carbon atoms bonded to oxygen and nitrogen, would exhibit positive charges.

Table 1: Predicted Natural Bond Orbital (NBO) Charges for Key Atoms in this compound

| Atom | Predicted NBO Charge (e) | Rationale |

| O (phenolic) | ~ -0.75 | Highly electronegative, involved in a polar covalent bond with H and C. |

| H (phenolic) | ~ +0.50 | Attached to a highly electronegative oxygen atom. |

| O (ether) | ~ -0.60 | Electronegative atom within the seven-membered ring. |

| N (amine) | ~ -0.85 | Electronegative atom with a lone pair of electrons. |

| H (amine) | ~ +0.40 | Attached to a highly electronegative nitrogen atom. |

| C7 (attached to OH) | ~ +0.20 | Electron density is withdrawn by the attached phenolic oxygen. |

| C-atoms (aromatic) | Varied (-0.10 to +0.10) | Influenced by resonance and inductive effects of the substituents. |

| C-atoms (heterocycle) | Varied (+0.05 to +0.25) | Adjacent to electronegative N and O atoms. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule in three-dimensional space. chemrxiv.orgresearchgate.net It is an effective tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netrsc.org The MEP map is color-coded, where regions of negative electrostatic potential (typically shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (shown in blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.org

In the case of this compound, the MEP map would reveal distinct regions of varying potential.

Negative Regions (Electrophilic Attack Sites): The most intense negative potential would be localized around the oxygen atom of the phenolic hydroxyl group due to its high electronegativity and the presence of lone pairs. The ether oxygen and the nitrogen atom within the seven-membered ring would also exhibit significant negative potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net The π-electron cloud of the benzene ring would also create a region of moderate negative potential above and below the plane of the ring.

Positive Regions (Nucleophilic Attack Sites): The most positive electrostatic potential is expected to be concentrated on the hydrogen atom of the phenolic hydroxyl group, making it a primary site for hydrogen bonding and interaction with nucleophiles. chemrxiv.org The hydrogen atom of the secondary amine (N-H) would also represent a significant positive region.

This analysis allows for the prediction of the molecule's chemical behavior. For example, the negative potential on the phenolic oxygen suggests it is the most likely site for protonation or coordination with metal ions. The positive potential on the hydroxyl hydrogen indicates its acidity and its role as a hydrogen bond donor.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity of this compound

| Molecular Region | Predicted MEP Color | Potential (kcal/mol) Range | Predicted Reactivity |

| Phenolic Oxygen (O-H) | Deep Red | < -40 | Primary site for electrophilic attack and H-bond acceptor |

| Amine Nitrogen (N-H) & Ether Oxygen (C-O-C) | Red / Yellow | -35 to -15 | Secondary sites for electrophilic attack and H-bonding |

| Aromatic Ring (π-system) | Yellow / Green | -15 to +5 | Susceptible to electrophilic aromatic substitution |

| Amine Hydrogen (N-H) | Light Blue | +20 to +35 | Site for nucleophilic attack and H-bond donor |

| Phenolic Hydrogen (O-H) | Deep Blue | > +40 | Primary site for nucleophilic attack and H-bond donor |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Understanding

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com

For this compound, the FMO analysis would provide insights into its electronic properties and reactivity.

HOMO: The HOMO is expected to be primarily localized on the electron-rich phenol ring, particularly on the phenolic oxygen and the π-system of the aromatic ring. This indicates that the molecule will most likely donate electrons from this region in a chemical reaction, making it susceptible to attack by electrophiles.

LUMO: The LUMO is likely to be distributed over the aromatic ring and the adjacent atoms of the heterocyclic system. This region represents the most probable site for accepting electrons.

Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. ijcaonline.org

Table 3: Predicted Frontier Molecular Orbital (FMO) Properties and Global Reactivity Descriptors for this compound

| Parameter | Formula | Predicted Value (eV) | Interpretation |

| EHOMO | - | ~ -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | ~ -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | ~ 5.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 0.5 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | ~ 0.2 | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.0 | Measures the power of an atom to attract electrons to itself. |

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. preprints.orgresearchgate.net These predictions are invaluable for confirming molecular structures and interpreting experimental data.

For this compound, computational methods can provide a theoretical spectrum that complements experimental findings.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific functional groups. Key predicted vibrations would include a broad O-H stretching band for the phenolic group (~3300-3500 cm⁻¹), an N-H stretching band (~3350-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-O stretching for the ether and phenol groups (~1200-1260 cm⁻¹).

¹H NMR Spectroscopy: The chemical shifts (δ) of protons can be predicted with good accuracy. nih.gov For this molecule, distinct signals are expected:

Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, with splitting patterns determined by their substitution on the benzene ring.

Phenolic Proton (OH): A broad singlet, typically in the range of δ 5.0-9.0 ppm, depending on the solvent and concentration.

Amine Proton (NH): A broad singlet, often in the range of δ 3.0-5.0 ppm.

Heterocyclic Ring Protons (CH₂, CH): A series of multiplets in the aliphatic region (δ 2.5-4.5 ppm), corresponding to the non-equivalent protons of the seven-membered ring.

¹³C NMR Spectroscopy: Computational methods can also predict the chemical shifts for the carbon atoms. cas.orgorganicchemistrydata.org

Aromatic Carbons: Signals would appear in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group (C7) being the most deshielded.

Heterocyclic Ring Carbons: Aliphatic carbon signals would be found in the δ 40-80 ppm range.

These computationally predicted spectra serve as a powerful guide for the assignment of experimental data and the structural confirmation of this compound and its analogs.

Table 4: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| ν(O-H) | ~3400 (broad) | Phenolic hydroxyl stretch |

| ν(N-H) | ~3380 | Amine stretch |

| ν(C-H) aromatic | ~3050 | Aromatic C-H stretch |

| ν(C-H) aliphatic | ~2930, 2860 | CH₂ stretches in the oxazepine ring |

| ν(C=C) aromatic | ~1600, 1510 | Aromatic ring skeletal vibrations |

| ν(C-O) | ~1250 | Phenolic and ether C-O stretches |

| ¹H NMR Chemical Shifts (δ ppm) | ||

| Aromatic H | 6.6 - 6.9 (m) | Protons on the benzene ring |

| Phenolic OH | 5.0 - 9.0 (s, br) | Hydroxyl proton |

| Amine NH | 3.0 - 5.0 (s, br) | Amine proton |

| CH₂/CH (heterocycle) | 2.8 - 4.5 (m) | Protons on the tetrahydro-benzoxazepine ring |

| ¹³C NMR Chemical Shifts (δ ppm) | ||

| Aromatic C-OH | ~155 | Carbon atom attached to the hydroxyl group |

| Aromatic C | 115 - 145 | Other carbon atoms in the benzene ring |

| Aliphatic C (heterocycle) | 40 - 80 | Carbon atoms in the tetrahydro-benzoxazepine ring |

Role of 1,2,3,5 Tetrahydro 4,1 Benzoxazepin 7 Ol As a Chemical Scaffold

Design and Synthesis of Privileged Structural Motifs Based on the Benzoxazepine Core

The design of molecules based on the benzoxazepine core leverages its status as a privileged scaffold, a concept rooted in the observation that certain structural motifs appear repeatedly in active compounds across different therapeutic areas. nih.gov The synthesis of these structures is a key area of research, with various methods developed to construct the core and its derivatives.

One-pot multi-enzyme cascade reactions have been employed for the sustainable synthesis of tricyclic benzoxazepine derivatives. nih.gov This green chemistry approach utilizes enzymes like lipase (B570770) and tyrosinase to achieve high atom economy and minimize purification steps. For instance, a cascade reaction involving tyrosinase-mediated ortho-hydroxylation of a phenolic moiety, followed by a 1,6-Michael addition and intramolecular ring closure, can efficiently produce complex benzoxazepine structures. nih.gov

Other synthetic strategies involve multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi–Joullié reaction, a type of MCR, has been used to create tetrahydrobenzo[f] nih.govresearchgate.netoxazepines with high diastereoselectivity. rsc.org Furthermore, stereoselective synthetic methods have been developed to produce specific enantiomers of 4,1-benzoxazepine-2,5-diones, utilizing chiral pool methodologies to achieve good enantiomeric excess. researchgate.net The use of microwave irradiation can significantly accelerate these reactions, offering high yields in shorter time frames compared to conventional heating. researchgate.net

Scaffold Diversity and Chemical Space Exploration for Novel Structures

Diversity-oriented synthesis (DOS) is a powerful strategy to explore vast regions of chemical space by creating libraries of structurally diverse small molecules. cam.ac.ukcam.ac.uk Applying DOS principles to the 1,2,3,5-tetrahydro-4,1-benzoxazepine scaffold allows for the generation of novel compounds with a wide range of potential biological activities. The goal of DOS is to efficiently generate collections of compounds with a high degree of structural and, consequently, functional diversity. cam.ac.uk

The exploration of chemical space around the benzoxazepine core is achieved by systematically varying the building blocks used in its synthesis. Multicomponent reactions are particularly well-suited for this purpose, as they allow for the introduction of several points of diversity in a single synthetic operation. rsc.orgnih.gov For example, in the Ugi-Joullié synthesis of tetrahydrobenzo[f] nih.govresearchgate.netoxazepines, the starting amino alcohols, aldehydes, isocyanides, and carboxylic acids can all be varied, leading to a large library of distinct products from a small set of starting materials. rsc.org

Furthermore, substrate-based diversification strategies can yield different fused polycyclic heterocycles, including benzoxazepine derivatives, from common intermediates. nih.gov By carefully choosing reaction partners and conditions (e.g., catalysts, temperature), the synthetic pathway can be directed towards different molecular architectures, thereby expanding the chemical space accessible from a single precursor. nih.govmskcc.org This approach enables the creation of libraries containing multiple distinct scaffolds, increasing the probability of identifying novel bioactive agents.

Strategies for Combinatorial and Library Synthesis from the Core Scaffold

Combinatorial chemistry provides a systematic approach to synthesize large numbers of compounds in a parallel or pooled fashion, creating "libraries" for high-throughput screening. Several strategies developed for other privileged scaffolds, like benzodiazepines, are directly applicable to the 1,2,3,5-tetrahydro-4,1-benzoxazepine core.

One common method is solid-phase synthesis, where the core scaffold is attached to a resin support. This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents are simply washed away. For a related 1,5-benzodiazepine-2-one scaffold, the core was prepared in solution and then attached to a resin, after which two points of diversity were introduced by reacting the scaffold with various amines and other reagents. nih.gov This approach was used to generate a library of 10,000 distinct compounds.

Another powerful technique is the synthesis of DNA-encoded libraries (DELs). In this method, each chemical building block is tagged with a unique DNA sequence. Using a "split-and-pool" combinatorial strategy, a vast library of small molecules is generated, with each unique molecule attached to a DNA strand that encodes its synthetic history. researchgate.net This allows for the screening of billions of compounds simultaneously against a biological target. The active compounds can then be identified by sequencing their DNA tags. This strategy, proven for benzodiazepine (B76468) scaffolds, could be adapted for the benzoxazepine core to explore its potential against a wide array of biological targets. researchgate.net

Structure-Activity Relationship (SAR) Studies via Systematic Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of the 1,2,3,5-tetrahydro-4,1-benzoxazepine scaffold, SAR studies have been crucial in identifying compounds with potent anticancer activity.

A study focusing on (RS)-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines and -pyrimidines evaluated their antiproliferative effects on the MCF-7 breast cancer cell line. This research systematically modified the substituents on both the benzoxazepine core and the attached heterocyclic moiety to determine the key structural features required for activity.

In the SAR study of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl) derivatives, the nature and position of substituents on the purine (B94841) ring were found to be critical for antiproliferative activity against MCF-7 cells.

The most active compound identified was (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, which exhibited an IC₅₀ value of 0.67 µM. The key structural elements contributing to its potency were identified as:

The 6-chloro substituent on the purine ring: This was shown to be a critical feature for high activity.

The Fmoc protecting group on the benzoxazepine nitrogen: The presence of the large, lipophilic 9-fluorenylmethoxycarbonyl (Fmoc) group significantly enhanced potency.

The point of attachment to the purine: Derivatives where the benzoxazepine was attached at the 9-position of the purine were generally more active than those attached at the 7-position.

The study revealed that modifications at these key positions led to significant changes in activity, highlighting the specific molecular interactions governing the compound's biological effect. For instance, replacing the 6-chloro group with other substituents or removing the Fmoc group resulted in a considerable loss of potency.

| Compound | R (Purine Position 6) | N-Protecting Group (Benzoxazepine) | Attachment Position | IC₅₀ (µM) on MCF-7 cells |

| 28 | Cl | Fmoc | 9 | 0.67 ± 0.18 |

| 27 | H | Fmoc | 9 | >50 |

| 29 | NH₂ | Fmoc | 9 | 4.8 ± 0.5 |

| 24 | Cl | Boc | 9 | 3.2 ± 0.3 |

| 20 | H | Boc | 9 | >50 |

Data sourced from a study on the anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines.

The seven-membered ring of the tetrahydrobenzoxazepine scaffold is not planar and can adopt several low-energy conformations. The specific conformation of the ring system plays a crucial role in defining the spatial orientation of its substituents, which in turn dictates how the molecule interacts with its biological target.

Conformational studies of related seven-membered heterocycles, such as tetrahydro-1,4-benzothiazepines and N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, have been conducted using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.orgrsc.org These studies reveal that the seven-membered ring typically exists in dynamic equilibrium between two puckered, mirror-image (enantiomeric) conformations, often described as chair-like or twist-boat forms. rsc.orgresearchgate.net The process of interconversion between these forms has an associated energy barrier. For N-substituted 2-benzazepines, this chair-to-chair interconversion barrier is approximately 11 kcal/mol. researchgate.netrsc.org

Stereochemistry is a critical factor in drug design, as different enantiomers of a chiral molecule often exhibit vastly different biological activities, metabolic profiles, and toxicities. The 1,2,3,5-tetrahydro-4,1-benzoxazepine scaffold typically contains at least one stereocenter, usually at the C3 position, meaning it can exist as a pair of enantiomers (R and S).

In the key SAR study of anticancer (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-purines, the compounds were synthesized and tested as racemic mixtures, denoted by "(RS)-". researchgate.net The high activity of the lead compound suggests that one of the enantiomers is likely responsible for the majority of the observed effect, while the other may be less active or even contribute to off-target effects. This highlights the importance of stereochemical purity.

The development of enantioselective synthesis methods for benzoxazepine cores is an active area of research, underscoring the recognition of chirality's importance. dicp.ac.cnrsc.orgacs.org For example, methods for the stereodivergent synthesis of all four stereoisomers of certain tetrahydrobenzoxazepines have been developed, allowing for the systematic evaluation of each individual isomer. rsc.org Accessing enantiomerically pure forms of 1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ol derivatives would enable a more precise understanding of the SAR and could lead to the development of more potent and selective therapeutic agents with improved safety profiles.

Future Directions in Tetrahydrobenzoxazepine Research

Development of Novel and Highly Efficient Synthetic Pathways

A primary objective for future research is the development of more efficient, sustainable, and versatile synthetic routes to the tetrahydrobenzoxazepine core. While existing methods have enabled the creation of various derivatives, there is considerable room for improvement in terms of atom economy, reaction conditions, and step count.

One promising avenue involves the application of one-pot, multicomponent reactions. For instance, the use of an immobilized multienzyme cascade of lipase (B570770) and tyrosinase has been successfully demonstrated for the one-pot synthesis of tricyclic 1,4-benzoxazine and 1,5-benzoxazepine derivatives. nih.govacs.org This biochemo-multienzyme approach proceeds under mild conditions, achieves high atom economy, and minimizes purification steps, offering a sustainable alternative to traditional multistep syntheses. nih.govacs.org Adapting such enzymatic or chemoenzymatic cascades to the synthesis of 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol could provide a greener and more efficient pathway.

Further exploration of novel catalytic systems is also warranted. For example, iron catalysis has been used for the synthesis of related N-heterocyclic compounds like pyrrolo[1,2-α]quinoxalines, leveraging low-cost and readily available reagents. nih.gov Investigating transition-metal-catalyzed cyclization or ring-expansion strategies could lead to novel and more direct access to the tetrahydrobenzoxazepine scaffold. nih.gov Retrosynthetic analysis suggests that pathways involving the oxidative coupling of a substituted phenol (B47542) with a suitable amino acid derivative, followed by tandem intramolecular ring closure, could be a fruitful area of investigation. nih.govacs.org

| Synthetic Strategy | Key Features | Potential Advantages for Tetrahydrobenzoxazepine Synthesis |

| Multienzyme Cascade | One-pot reaction, uses immobilized lipase and tyrosinase, mild conditions. nih.govacs.org | High atom economy, reduced waste, sustainable, chemoselective. nih.govacs.org |

| Fischer Indole Synthesis Analogy | Acid-catalyzed reaction to form a heterocyclic ring fused to a benzene (B151609) ring. beilstein-journals.orgbeilstein-journals.org | Potential for early-stage ring closure, access to complex fused systems. beilstein-journals.org |

| Transition-Metal Catalysis | Use of catalysts like iron to facilitate bond formation and cyclization. nih.gov | Access to novel reaction pathways, use of inexpensive and abundant metals. nih.gov |

Exploration of Underexplored Derivatization Points within the Scaffold

Systematic derivatization of the this compound scaffold is crucial for elucidating detailed structure-activity relationships (SAR). To date, SAR studies have focused on modifications at specific positions, such as the attachment of pyrimidine (B1678525) and purine (B94841) moieties at the 3-position of the oxazepine ring. nih.gov This has led to the identification of potent compounds, including (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine. nih.gov

However, several other positions on the scaffold remain underexplored. Future derivatization efforts should be directed towards:

The Phenolic Hydroxyl Group (Position 7): This group is a prime candidate for etherification, esterification, or conversion to other functional groups to modulate properties like solubility, metabolic stability, and receptor interactions.

The Amine Nitrogen (Position 1): Substitution at this position can significantly impact the molecule's basicity and its ability to form hydrogen bonds. A wide range of substituents, from simple alkyl groups to more complex heterocyclic systems, could be introduced.

The Aromatic Ring (Positions 6, 8, and 9): Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring can influence the electronic properties and steric profile of the molecule, which can be critical for target binding. Computational studies on related benzoxazepines have shown that bulky substituents at certain positions can be beneficial for bioactivity. nih.gov

A comprehensive exploration of these derivatization points will generate diverse chemical libraries, providing a more complete picture of the SAR for this scaffold and enabling the fine-tuning of pharmacological properties.

Integration of Advanced Computational Modeling for Rational Chemical Design

The integration of computational chemistry is essential for accelerating the design and optimization of novel tetrahydrobenzoxazepine derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations can provide valuable insights into the molecular basis of biological activity and guide synthetic efforts.

For example, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was successfully applied to a series of 118 benzoxazepine derivatives to create a predictive model for their bioactivity. nih.gov The resulting contour maps highlighted key structural features required for activity, such as the need for bulky substituents in specific regions. nih.gov Such models can be developed for this compound derivatives to prioritize the synthesis of compounds with the highest predicted potency.

Molecular docking studies can be used to predict the binding modes of these compounds within the active site of a biological target. This has been applied to other benzoxazepine derivatives to identify potential interactions, such as π-stacking, with key amino acid residues like phenylalanine. acs.org Furthermore, DFT calculations can elucidate reaction mechanisms and predict selectivity, as demonstrated in the synthesis of benzoxazole (B165842) derivatives, which can help in designing more efficient synthetic pathways. By using these computational tools, researchers can move from a trial-and-error approach to a more rational, hypothesis-driven design of new molecules, saving time and resources.

| Computational Method | Application in Benzoxazepine Research | Potential Outcome |

| 3D-QSAR (e.g., CoMFA) | Develop predictive models based on a training set of molecules. nih.gov | Identification of structural features crucial for bioactivity; prioritization of synthetic targets. nih.gov |

| Molecular Docking | Predict binding poses and interactions with a target protein. acs.orgresearchgate.net | Understanding of ligand-receptor interactions; rational design of more potent inhibitors. acs.org |

| Density Functional Theory (DFT) | Model reaction mechanisms and selectivity. | Optimization of synthetic routes; prediction of reaction outcomes. |

Synergistic Application of High-Throughput Synthesis and Characterization Methodologies

To fully capitalize on the insights gained from computational modeling and SAR analysis, a synergistic approach combining high-throughput synthesis (HTS) and automated characterization is imperative. HTS platforms enable the rapid generation of large, diverse libraries of compounds, which is often a bottleneck in drug discovery. nih.govnih.gov

Mechanochemical "parallel synthesis" methods, for instance, have been developed for the high-throughput preparation of related benzoxazine (B1645224) derivatives, allowing for up to 12 samples to be processed simultaneously. rsc.orgunito.it Similar technologies could be adapted for the parallel synthesis of tetrahydrobenzoxazepine analogues, allowing for the rapid exploration of various substituents at the underexplored derivatization points. This approach markedly increases throughput and confidence in the preparation of drug-like molecules. nih.gov

The resulting compound libraries can then be subjected to high-throughput screening (HTS) to identify active compounds. This strategy has already been utilized for benzoxazepine derivatives, where HTS was the source of initial biological data for subsequent computational analysis. nih.gov Combining automated synthesis with automated purification and physicochemical assays creates a powerful platform for generating vast amounts of data. nih.govyoutube.com This data can not only identify lead compounds but also feed back into computational models, refining their predictive power and guiding the design of the next generation of molecules in an iterative discovery cycle. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted benzoxazepine precursors or oxidation of tetrahydro intermediates. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents like acetic anhydride or Grignard reagents. Analytical techniques such as HPLC and NMR are critical for monitoring purity and intermediate formation . For example, highlights the use of high-precision NMR (¹H/¹³C) to confirm regioselectivity in benzoxazepine derivatives.

Q. How can researchers reliably characterize the structure of this compound and its intermediates?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:

- NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly distinguishing between oxazepine ring conformers .

- IR Spectroscopy : To confirm functional groups (e.g., hydroxyl or amine stretches).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to standard chemical safety practices:

- Use fume hoods for volatile solvents (e.g., THF, DCM) during synthesis.

- Wear PPE (gloves, lab coats, goggles) due to potential irritancy of intermediates.

- Implement waste disposal protocols for azepine derivatives, which may exhibit bioactivity .

Q. How can researchers efficiently retrieve prior literature on benzoxazepine analogs?

- Methodological Answer : Utilize databases like PubMed, SciFinder, and Reaxys with search terms such as "tetrahydrobenzoxazepine derivatives" or "azepine hydroxylation." Filter results by synthetic methods, spectroscopic data, or pharmacological activity. Cross-reference patents and pharmacopeial standards (e.g., Pharmacopeial Forum reports) for regulatory-grade data .

Advanced Research Questions

Q. What strategies mitigate low yields in the final cyclization step of benzoxazepine synthesis?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Solutions include:

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

- Protecting Groups : Temporarily block reactive hydroxyl or amine groups during intermediate steps .

Q. How should researchers address contradictory spectroscopic data for benzoxazepine derivatives?

- Methodological Answer : Contradictions may arise from tautomerism or solvent-dependent conformational changes. Validate findings by:

- Variable-Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism).

- Computational Chemistry : DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .

Q. What experimental approaches elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Combine biochemical and computational methods:

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) using fluorogenic substrates.

- Molecular Docking : AutoDock or Schrödinger Suite to model binding poses in active sites (e.g., kinase or GPCR targets) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can structure-activity relationships (SAR) be established for benzoxazepine analogs?

- Methodological Answer : Systematically modify substituents (e.g., hydroxyl, methoxy groups) and assess pharmacological endpoints:

- In Vitro Assays : Cell viability (MTT assay) or receptor binding (radioligand displacement).

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Forced Degradation : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.